2-Decaprenylphenol

描述

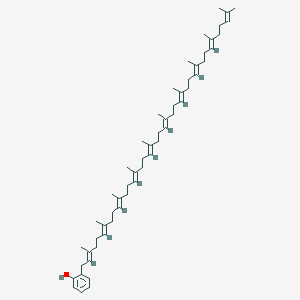

2-Decaprenylphenol is a prenylated phenolic compound characterized by a decaprenyl (10-isoprene unit) side chain attached to a phenol moiety. It is identified via chromatographic properties, ultraviolet (UV) absorption maxima at 272 nm and 279 nm in cyclohexane, and a mass spectrometry peak at m/e = 764 . This compound plays a critical role in bacterial biosynthesis pathways, particularly as a precursor in the synthesis of quinones like ubiquinone (Coenzyme Q) . Its structure features a hydroxyl group at the C2 position of the aromatic ring, which is pivotal for its reactivity and downstream biochemical modifications .

属性

分子式 |

C56H86O |

|---|---|

分子量 |

775.3 g/mol |

IUPAC 名称 |

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]phenol |

InChI |

InChI=1S/C56H86O/c1-45(2)23-14-24-46(3)25-15-26-47(4)27-16-28-48(5)29-17-30-49(6)31-18-32-50(7)33-19-34-51(8)35-20-36-52(9)37-21-38-53(10)39-22-40-54(11)43-44-55-41-12-13-42-56(55)57/h12-13,23,25,27,29,31,33,35,37,39,41-43,57H,14-22,24,26,28,30,32,34,36,38,40,44H2,1-11H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-43+ |

InChI 键 |

ITHUBQNZOUHCMG-GBBROCKZSA-N |

手性 SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

规范 SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C)C)C)C |

产品来源 |

United States |

相似化合物的比较

Table 1: Comparative Properties of this compound and 2-Decaprenyl-6-Methoxyphenol

Key Findings:

Structural Differences : The 6-methoxy derivative differs by a methyl group at C6, increasing its molecular weight by 14 Da .

UV Absorption : Both compounds share identical UV profiles, indicating conserved aromaticity .

Chromatography : The methoxy group enhances hydrophobicity, altering retention times in chromatographic separation .

Biosynthesis: this compound is methylated at C6 using S-adenosyl methionine (SAM) to form the 6-methoxy derivative, a critical step in quinone biosynthesis .

Broader Context: Comparison with Other Phenolic Compounds

- 4,4'-(Propane-2,2-diyl)diphenol: A rigid, symmetric diphenol used in polymer synthesis. Unlike this compound, it lacks a prenyl chain and participates in industrial rather than biological processes .

- 4,4'-Sulfonyldiphenol: Features a sulfonyl bridge, conferring thermal stability. Its applications diverge entirely from this compound, emphasizing material science over biochemistry .

Research Implications

Biochemical Pathways: The methylation of this compound highlights SAM-dependent modifications in microbial metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。